molecular formula C10H10F2O B1427973 4-(2,4-Difluorophenyl)butan-2-one CAS No. 1247990-59-5

4-(2,4-Difluorophenyl)butan-2-one

Cat. No. B1427973
M. Wt: 184.18 g/mol
InChI Key: BEYSSUKUIDCBQF-UHFFFAOYSA-N
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Description

“4-(2,4-Difluorophenyl)butan-2-one” is a chemical compound with the molecular formula C10H11F2O . It is also known as 2,4-difluoro-α-hydroxy-β-ketobutyric acid ethyl ester. This compound is classified as a ketone and is used in various research fields due to its interesting biological properties.


Molecular Structure Analysis

The IUPAC name for this compound is 4-(2,4-difluorophenyl)-2-butanone . The InChI code is 1S/C10H10F2O/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h4-6H,2-3H2,1H3 . The molecular weight of the compound is 184.19 .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . The storage temperature is room temperature .

Scientific Research Applications

  • Anti-Inflammatory Compounds : A study by Goudie et al. (1978) explored compounds related to 4-(2,4-Difluorophenyl)butan-2-one, demonstrating their potential as anti-inflammatory agents when tested using the cotton pellet granuloma method (Goudie et al., 1978).

  • Arylation of Electron-Deficient Olefins : Citterio (2003) discussed the reductive arylation of electron-deficient olefins, including 4-(2,4-Difluorophenyl)butan-2-one, a process significant in organic synthesis (Citterio, 2003).

  • Crystal Structure Analysis : The crystal structure of compounds related to 4-(2,4-Difluorophenyl)butan-2-one, like cyproconazole, was investigated by Kang et al. (2015), providing insights into the molecular geometry and interactions relevant for material and pharmaceutical sciences (Kang et al., 2015).

  • Trifluoromethylation in Organic Chemistry : The study by Sato et al. (2006) on trifluoromethylation of α,β-unsaturated ketones, such as 4-Phenyl-3-(trifluoromethyl)Butan-2-One, highlights its application in the development of trifluoromethylated compounds, an area of interest in organic and medicinal chemistry (Sato et al., 2006).

  • Antifungal Agents Discovery : Park et al. (2007) discussed the potential of (2R,3R)-2-(2,4-difluorophenyl)-3-(substituted indazol-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol as antifungal agents, highlighting the relevance of derivatives of 4-(2,4-Difluorophenyl)butan-2-one in developing new pharmaceuticals (Park et al., 2007).

  • Catalysis in Chemical Synthesis : The use of bimetallic catalysts for synthesizing 4-phenylbutan-2-ones from 4-methoxybenzyl alcohols, as reported by Morad et al. (2017), underscores the importance of 4-(2,4-Difluorophenyl)butan-2-one and its derivatives in catalytic processes (Morad et al., 2017).

  • Melanin Synthesis Suppression : Wu et al. (2015) found that 4-(phenylsulfanyl)butan-2-one suppresses melanin synthesis and melanosome maturation, indicating its potential application in dermatology and cosmetology (Wu et al., 2015).

Safety And Hazards

The compound has been classified under the GHS07 category . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(2,4-difluorophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYSSUKUIDCBQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Difluorophenyl)butan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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